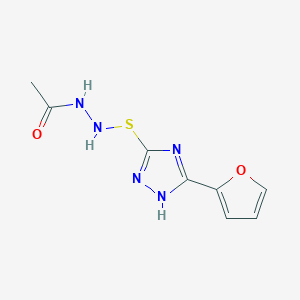
2-(Cyanomethyl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethyl)furan-3-carboxylic acid is a heterocyclic organic compound that belongs to the furan family. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its cyanomethyl and carboxylic acid functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with cyanomethylating agents under controlled conditions. One common method includes the use of furan-3-carboxylic acid as a starting material, which undergoes cyanomethylation using reagents such as cyanomethyl bromide in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to accelerate the reaction and reduce the formation of by-products. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The cyanomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Products may include furan-3-carboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Products can include furan-3-carboxaldehyde or furan-3-methanol.
Substitution: Substituted furans with various functional groups replacing the cyanomethyl group.
Scientific Research Applications
2-(Cyanomethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)furan-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the cyanomethyl group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the cyanomethyl group, resulting in different reactivity and applications.
2-(Hydroxymethyl)furan-3-carboxylic acid: Contains a hydroxymethyl group instead of a cyanomethyl group, leading to different chemical properties.
2-(Aminomethyl)furan-3-carboxylic acid: The presence of an aminomethyl group alters its reactivity and potential biological activities.
Uniqueness
2-(Cyanomethyl)furan-3-carboxylic acid is unique due to the presence of both cyanomethyl and carboxylic acid functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological interactions. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2-(cyanomethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C7H5NO3/c8-3-1-6-5(7(9)10)2-4-11-6/h2,4H,1H2,(H,9,10) |
InChI Key |
IHCCWEZTSHPFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C(=O)O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



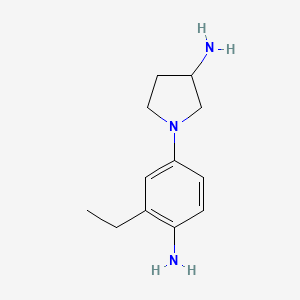
![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
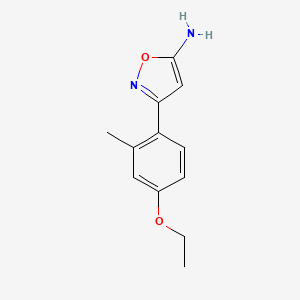
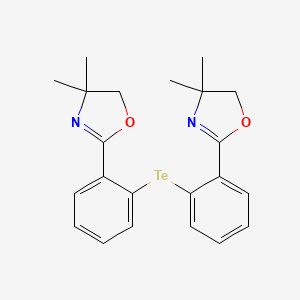
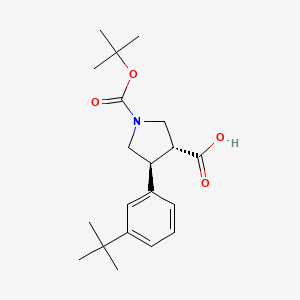




![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
